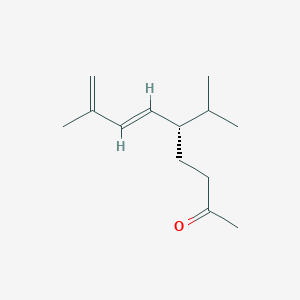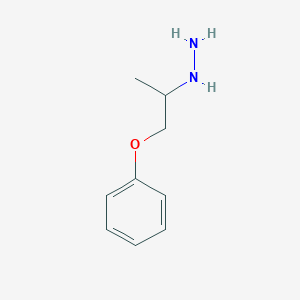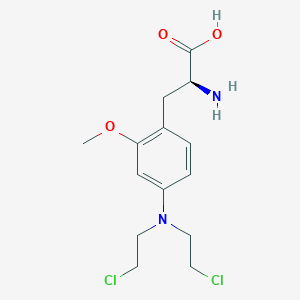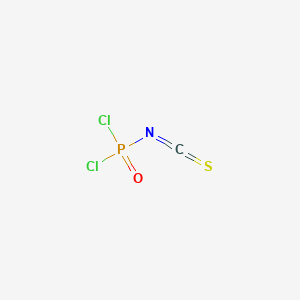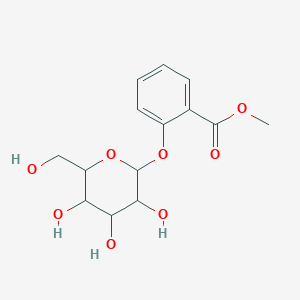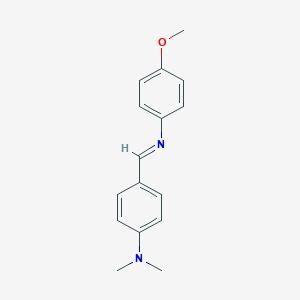
p-Dimethylaminobenzylidene p-anisidine
Descripción general
Descripción
The compound p-Dimethylaminobenzylidene p-anisidine is a derivative of benzylidene aniline, which is known for its interesting photochemical and charge transfer properties. The compound has been studied in various contexts, including its photochemistry, reaction with p-benzoquinones, and its molecular conformation .
Synthesis Analysis
The synthesis of related compounds involves the reaction of various aldehydes with diamines, as seen in the preparation of hexahydropyrimidines, where the di-Schiff base 1,3-bis(p-dimethylaminobenzylideneamino)propane is catalytically reduced . Additionally, diazabicyclic derivatives have been prepared from p-anisidine, indicating a potential synthetic route for p-Dimethylaminobenzylidene p-anisidine .
Molecular Structure Analysis
The molecular structure of p-Dimethylaminobenzylidene p-anisidine has not been explicitly detailed in the provided papers. However, studies on similar compounds, such as p-nitrobenzylidene-p-dimethylaminoaniline, have shown that these molecules can exhibit planar or non-planar conformations depending on the intramolecular charge transfer interactions between substituents .
Chemical Reactions Analysis
The reaction of N-(4-Dimethylaminobenzylidene)anilines with tetrachloro-, tetrabromo-, and tetrafluoro-p-benzoquinones via charge-transfer complexes formation results in the production of various substituted p-benzoquinones . This suggests that p-Dimethylaminobenzylidene p-anisidine could also participate in similar reactions, forming charge-transfer complexes and leading to diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Dimethylaminobenzylidene p-anisidine can be inferred from related compounds. For instance, the photochemistry of N-(4-Dimethylaminobenzylidene)aniline does not produce the expected cis-stilbene and azobenzene but exhibits phosphorescence at low temperatures, indicating a stable triplet state . The crystal and molecular structures of similar compounds have been determined, showing variations in planarity and twist angles, which could affect the absorption spectra and reactivity .
Aplicaciones Científicas De Investigación
-
- Summary of Application : p-Anisidine is used in the analysis of oxidation products in functional oils. It helps in monitoring the oxidative stability of oils, which is crucial for their quality and shelf life .
- Methods of Application : The p-Anisidine Value (pAV) is measured using the IUPAC method 2.504. This process relies on the spectrophotometric analysis of the products formed by the reaction of p-anisidine with aldehydes in oil .
- Results or Outcomes : The p-Anisidine Value (pAV) is an important index in assessing the quality of oils. It provides information about the secondary oxidation of the oil, which is mainly due to aldehydes and ketones .
-
- Summary of Application : Polyo-anisidine (POA) and polyp-anisidine (PPA) are examined in conjunction with TiO2 nanoparticles to study the influence of positional isomerism on the physicochemical characteristics of polymeric matrices .
- Methods of Application : The synthesis of POA@TiO2 and PPA@TiO2 involves chemical oxidative polymerization. The successful integration of TiO2 nanoparticles within the polymer matrix is confirmed through Transmission Electron Microscopy .
- Results or Outcomes : The POA-based polymer matrix displayed promising electrochemical properties. The adherence of the POA layer to TiO2 nanoparticles suggests potential practical applications .
-
Degradation of Toxic Substances
- Summary of Application : p-Anisidine, a component of wastewater generated through dye and pharmaceutical industries, is highly toxic and carcinogenic. Its removal from wastewater is crucial for the safety of human and aquatic life .
- Methods of Application : Fenton’s oxidation, a type of advanced oxidation processes, is used for the removal of p-anisidine from wastewater .
- Results or Outcomes : At specific conditions, the maximum removal of p-anisidine was found to be 88.95% and maximum COD removal was 76.43% .
-
- Summary of Application : p-Anisidine has several industrial applications such as in biochemical research. It is good in detecting unsaturated aldehydes .
- Methods of Application : The value of p-anisidine (pAV) is measured using the IUPAC method. The process relies on the spectrophotometric analysis of the products formed by the reaction of p-anisidine with aldehydes in oil .
- Results or Outcomes : The p-Anisidine Value (pAV) is an important index in assessing the quality of oils. It provides information about the secondary oxidation of the oil, which is mainly due to aldehydes and ketones .
-
- Summary of Application : p-Anisidine is used in the condensation of benzaldehyde to form benzaldehyde-p-anisidine imine .
- Methods of Application : The condensation of benzaldehyde with p-anisidine forms benzaldehyde-p-anisidine imine. This is a part of the synthesis of amines by reductive amination .
- Results or Outcomes : The product of this reaction is used in the preparation of ß-amino-a-hydroxy esters .
-
- Summary of Application : p-Anisidine is used in the food industry to assess the quality of edible fats and oils. It helps in determining the extent of oxidation and thermal deterioration of edible fats and oils .
- Methods of Application : The p-Anisidine Value (pAV) is measured using standard methods for the analysis of fats, oils, and related materials. This value is an index of the deterioration of edible fats and oils .
- Results or Outcomes : The p-Anisidine Value (pAV) provides a measure of the secondary oxidation of oil or fat, which is mainly due to aldehydes and ketones. This value can tell the oxidation “history” of an oil or a fat .
-
- Summary of Application : p-Dimethylaminobenzylidene p-anisidine is used in mass spectrometry, a powerful tool for the analysis of complex mixtures, identification of molecules, and study of biochemical, organic, and inorganic compounds .
- Methods of Application : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum represents the distribution of ions in the sample .
- Results or Outcomes : The mass spectrum provides valuable information about the molecular weight, structure, and quantity of the compound .
-
Synthesis of Novel N-Sulfamoyl Imines
- Summary of Application : p-Anisidine is used in the synthesis of novel N-sulfamoyl imines, which are versatile synthetic intermediates in organic transformations .
- Methods of Application : The reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions is described. This method affords the N-sulfamoyl imines in short reaction times and high yields .
- Results or Outcomes : The N-sulfamoyl imines synthesized using this method have been widely used in various transformations in organic synthesis for access to biologically active compounds .
-
- Summary of Application : p-Dimethylaminobenzylidene p-anisidine is used in mass spectrometry, a powerful tool for the analysis of complex mixtures, identification of molecules, and study of biochemical, organic, and inorganic compounds .
- Methods of Application : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum represents the distribution of ions in the sample .
- Results or Outcomes : The mass spectrum provides valuable information about the molecular weight, structure, and quantity of the compound .
-
Synthesis of Novel N-Sulfamoyl Imines
- Summary of Application : p-Anisidine is used in the synthesis of novel N-sulfamoyl imines, which are versatile synthetic intermediates in organic transformations .
- Methods of Application : The reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions is described. This method affords the N-sulfamoyl imines in short reaction times and high yields .
- Results or Outcomes : The N-sulfamoyl imines synthesized using this method have been widely used in various transformations in organic synthesis for access to biologically active compounds .
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXRLKOQDYBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334016 | |
| Record name | p-Dimethylaminobenzylidene p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Dimethylaminobenzylidene p-anisidine | |
CAS RN |
1749-04-8 | |
| Record name | p-Dimethylaminobenzylidene p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



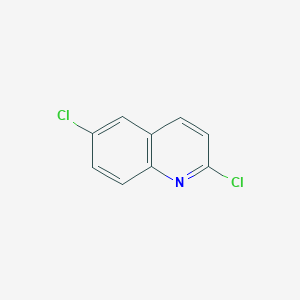
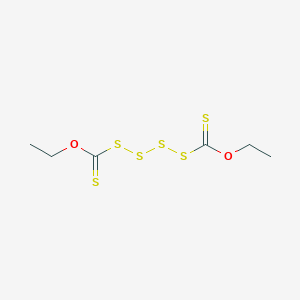
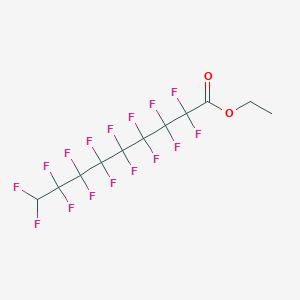
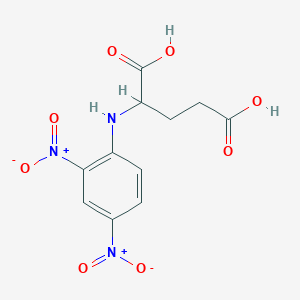
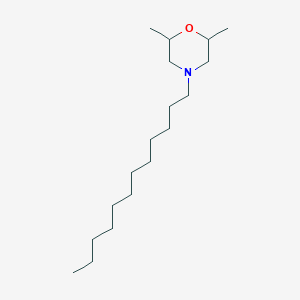
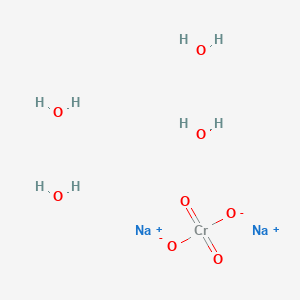
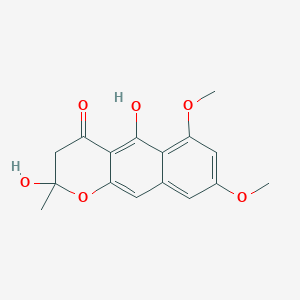
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
